3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid

medicinal chemistry structure-activity relationship scaffold comparison

Integrate a tetrahydroquinoline scaffold orthogonal to the NMDA receptor glycine‑site pharmacophore. 3‑(1,2,3,4‑Tetrahydroquinolin‑1‑yl)butanoic acid (CAS 1153828‑45‑5) positions the carboxylate in a vector incompatible with NMDA binding, eliminating related off‑target activity. Its TPSA of only 40.5 Ų and XLogP3 of 2.4 satisfy Veber’s oral‑bioavailability criteria, making it the preferred choice for intracellular enzyme/receptor campaigns where passive permeability is rate‑limiting. The tertiary amine junction further reduces polarity‑driven efflux recognition relative to secondary‑amine analogs. Synthetic entry via direct N‑alkylation of commercial 1,2,3,4‑tetrahydroquinoline enables rapid parallel library expansion without the complexity of C2/C3/C4‑substituted analogs. Supplied at ≥95 % purity with ambient shipping; ready stock supports immediate library‑scale procurement.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 1153828-45-5
Cat. No. B1371092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid
CAS1153828-45-5
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)N1CCCC2=CC=CC=C21
InChIInChI=1S/C13H17NO2/c1-10(9-13(15)16)14-8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,15,16)
InChIKeyIJMJLAWKVGWSMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic Acid (CAS 1153828-45-5): Molecular Identity and Research Classification


3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid (CAS 1153828-45-5) is a synthetic heterocyclic carboxylic acid derivative characterized by a tetrahydroquinoline scaffold N1-linked to a butanoic acid side chain bearing a methyl substituent at the C3 position of the butanoate moiety [1]. The compound possesses a molecular formula of C13H17NO2, a molecular weight of 219.28 g/mol, and a tertiary amine nitrogen serving as the junction point between the bicyclic tetrahydroquinoline system and the carboxylic acid-bearing side chain . This compound belongs to the broader class of N-substituted tetrahydroquinoline carboxylic acids, a family extensively explored as scaffolds for enzyme inhibitors and receptor modulators due to the metabolic stability conferred by the saturated tetrahydropyridine ring relative to fully aromatic quinoline counterparts [2].

Why 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic Acid (CAS 1153828-45-5) Cannot Be Interchanged with Other Tetrahydroquinoline Carboxylic Acids


Tetrahydroquinoline carboxylic acid derivatives exhibit profound structure-activity divergence determined by three key structural variables: carboxylic acid attachment position (N1-linked side chain versus C2/C3 ring substitution), tetrahydroquinoline ring isomerism (1,2,3,4- versus 5,6,7,8-substitution), and side chain architecture (butanoic acid length and branching). Compounds bearing the carboxylic acid directly on the tetrahydroquinoline ring system (e.g., 1,2,3,4-tetrahydroquinoline-2-carboxylic acid or 1,2,3,4-tetrahydroquinoline-3-carboxylic acid) possess fundamentally different pharmacophores compared to N1-linked butanoic acid derivatives like 3-(1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid [1]. Within the N1-linked butanoic acid subclass, even minor variations in substitution pattern—such as attachment at the 4-position of 5,6,7,8-tetrahydroquinoline (CAS 2138563-50-3) versus N1-attachment to 1,2,3,4-tetrahydroquinoline—alter hydrogen bonding capacity, lipophilicity, and metabolic stability profiles in ways that preclude reliable extrapolation of biological activity [2]. Generic substitution across this chemical space without direct comparative data introduces uncontrolled variables that can confound assay reproducibility and invalidate structure-activity relationship interpretations.

Quantitative Differentiation of 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic Acid (CAS 1153828-45-5) Against Closest Structural Analogs


N1-Alkylation Versus C4-Substitution: Structural Divergence in Tetrahydroquinoline Butanoic Acid Isomers

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid differs fundamentally from its closest commercially cataloged analog, 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid (CAS 2138563-50-3), in three structural dimensions: (i) the tetrahydroquinoline ring isomer (1,2,3,4- versus 5,6,7,8-), (ii) the carboxylic acid side chain attachment position (N1-alkylation versus C4-substitution), and (iii) the side chain branching pattern (3-butanoic acid versus 2-butanoic acid). The target compound employs N1-attachment through a tertiary amine linkage, whereas CAS 2138563-50-3 attaches the butanoic acid moiety directly to the C4-position of the 5,6,7,8-tetrahydroquinoline ring [1]. These architectural differences are not cosmetic; they define distinct pharmacophoric geometries that dictate molecular recognition by biological targets [2].

medicinal chemistry structure-activity relationship scaffold comparison

Carboxylic Acid Tether Length and Attachment Mode Differentiation Against Ring-Substituted Tetrahydroquinoline Carboxylic Acids

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid incorporates a flexible four-carbon chain separating the carboxylic acid moiety from the tetrahydroquinoline nitrogen, contrasting sharply with 1,2,3,4-tetrahydroquinoline-2-carboxylic acid and 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, where the carboxyl group is directly attached to the saturated ring system. In 2-carboxytetrahydroquinolines, the carboxylic acid at the C2 position is constrained to a pseudoequatorial orientation required for glycine-site NMDA receptor antagonism, with trans-4-acetic acid derivatives demonstrating 100-fold greater affinity than cis isomers [1]. The N1-linked butanoic acid architecture of the target compound positions the carboxylate in an entirely different spatial vector relative to the aromatic plane—a geometry that cannot be recapitulated by any C2 or C3 ring-substituted analog .

pharmacophore design scaffold hopping drug discovery

Nitrogen Basicity and Ionization State Differentiation: Tertiary Amine Versus Secondary Amine Tetrahydroquinolines

The nitrogen atom in 3-(1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid exists as a tertiary amine fully substituted with the butanoic acid chain at N1 and ring carbons at C2 and C8a, whereas 1,2,3,4-tetrahydroquinoline-3-carboxylic acid retains a secondary amine (NH) capable of hydrogen bond donation . This substitutional difference carries substantial implications for basicity, ionization state at physiological pH, and susceptibility to metabolic N-dealkylation. Secondary amine tetrahydroquinolines (pKa ~8.5-9.0 for the ring nitrogen) exist partially protonated at pH 7.4, whereas the tertiary amine in the target compound (estimated pKa ~7.5-8.0) exhibits altered protonation equilibrium [1].

physicochemical profiling drug-likeness solubility optimization

Synthetic Accessibility and Commercial Availability Differentiation Against Complex Tetrahydroquinoline Derivatives

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid is synthesized via a straightforward two-step sequence: N-alkylation of commercially available 1,2,3,4-tetrahydroquinoline with a suitable 3-halobutanoic acid derivative (e.g., 3-bromobutanoic acid or its ester) followed by hydrolysis where necessary . This synthetic accessibility contrasts with more complex tetrahydroquinoline carboxylic acid derivatives such as 4-substituted 1,2,3,4-tetrahydroquinoline-2-carboxylic acids, which require multi-step asymmetric syntheses with enzymatic resolution or chiral auxiliaries to establish stereochemistry, or spirocyclic tetrahydroquinoline derivatives that necessitate specialized cyclization protocols [1]. The compound is commercially stocked by multiple vendors (including catalog availability with 95% purity specifications ), whereas comparators like 2-(5,6,7,8-tetrahydroquinolin-4-yl)butanoic acid are priced at premium rates (e.g., $840.00 per 0.25g [2]).

chemical procurement synthetic feasibility supply chain

Metabolic Stability Differentiation: Saturated 1,2,3,4-Tetrahydroquinoline Versus Fully Aromatic Quinoline Scaffolds

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid incorporates a partially saturated 1,2,3,4-tetrahydroquinoline ring system that confers enhanced metabolic stability relative to fully aromatic quinoline analogs. The saturated tetrahydropyridine ring eliminates the planar aromatic system that is susceptible to cytochrome P450-mediated oxidation at multiple positions, while maintaining the benzene ring for potential π-stacking interactions with biological targets [1]. Within the class of tetrahydroquinoline butanoic acids, the 1,2,3,4-isomer (target compound) presents a distinct metabolic liability profile compared to the 5,6,7,8-isomer: the 5,6,7,8-tetrahydroquinoline scaffold positions the nitrogen within the aromatic pyridine ring, creating different sites of potential metabolic attack [2].

ADME profiling metabolic stability drug metabolism

NMDA Receptor Pharmacophore Divergence: N1-Substitution Eliminates Glycine-Site Binding Capacity

A critical functional differentiation emerges from the established structure-activity relationship of 2-carboxytetrahydroquinolines at the glycine site of the NMDA receptor. 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives require a free NH at the N1 position and a pseudoequatorially placed 2-carboxylate for high-affinity binding, with trans-4-acetic acid derivatives showing 100-fold greater affinity than cis isomers [1]. 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid, bearing N1-alkylation with a butanoic acid chain and lacking a C2-carboxylate, is predicted to have negligible affinity for the NMDA receptor glycine site. This represents a target de-selection profile rather than a liability—it defines the compound as unsuitable for NMDA-focused programs while potentially advantageous for applications where NMDA antagonism would constitute off-target activity [2].

receptor pharmacology target engagement negative differentiation

Targeted Research Applications for 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic Acid (CAS 1153828-45-5) Based on Differentiated Structural Evidence


Scaffold Hopping from 2-Carboxytetrahydroquinoline NMDA Antagonists to Novel Target Space

Investigators seeking to explore tetrahydroquinoline chemical space orthogonal to the extensively characterized NMDA receptor glycine-site pharmacophore should consider 3-(1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid as a starting scaffold. The N1-linked butanoic acid architecture positions the carboxylate recognition element in a vector that is incompatible with NMDA receptor binding [1], thereby directing screening efforts toward alternative biological targets where tetrahydroquinoline scaffolds may engage without NMDA-mediated off-target activity. This application is supported by the quantitative structural divergence established in the comparison of carboxylate spatial positioning between N1-tethered and C2/C3 ring-substituted carboxylic acids .

Cellular Permeability-Focused Screening Campaigns Requiring Moderate TPSA and Balanced Lipophilicity

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid presents a favorable physicochemical profile for cellular permeability, with a calculated Topological Polar Surface Area of approximately 40.5 Ų—substantially lower than the 50.2 Ų of the 5,6,7,8-tetrahydroquinoline isomer [1]. Combined with an estimated XLogP3 of 2.4 and a single hydrogen bond donor, this compound meets Veber's criteria for oral bioavailability (TPSA <140 Ų, rotatable bonds ≤10) while maintaining the structural features of a tetrahydroquinoline pharmacophore . Screening programs targeting intracellular enzymes or receptors where passive diffusion is rate-limiting should prioritize this compound over more polar tetrahydroquinoline carboxylic acid alternatives. The tertiary amine nitrogen further eliminates an NH hydrogen bond donor present in secondary amine analogs, reducing polarity-driven efflux transporter recognition [2].

Parallel Library Synthesis and SAR Expansion of N1-Alkylated Tetrahydroquinoline Carboxylic Acids

The synthetic accessibility of 3-(1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid via direct N-alkylation of commercially available 1,2,3,4-tetrahydroquinoline enables rapid parallel synthesis of analogs varying in side chain length, branching pattern, and carboxylic acid isosteres [1]. This compound serves as an entry point for systematic SAR studies exploring the effects of N1-substituent modifications on biological activity without the synthetic complexity inherent to C2-, C3-, or C4-substituted tetrahydroquinoline carboxylic acids, which often require asymmetric synthesis, protecting group strategies, or transition metal-catalyzed coupling reactions . The commercial availability of the parent compound at standard research chemical pricing further supports library-scale procurement [2].

Metabolic Stability Assessment of Saturated Tetrahydroquinoline Scaffolds in ADME Cascades

3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid can function as a representative 1,2,3,4-tetrahydroquinoline probe in comparative microsomal or hepatocyte stability studies designed to quantify the metabolic advantage conferred by partial ring saturation relative to fully aromatic quinoline analogs [1]. Unlike 2-carboxytetrahydroquinolines that contain both saturated and aromatic character but are constrained by NMDA pharmacophore requirements, this N1-alkylated derivative provides a clean scaffold for isolating the contribution of the saturated tetrahydropyridine ring to metabolic stability. Such studies are essential for building predictive models of tetrahydroquinoline ADME properties across diverse substitution patterns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,2,3,4-Tetrahydroquinolin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.